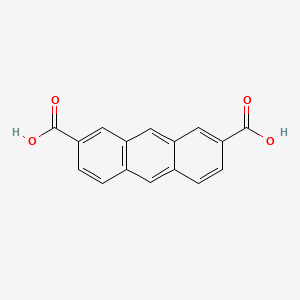

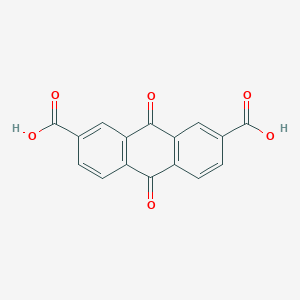

9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid

Descripción general

Descripción

9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid is a useful research compound. Its molecular formula is C16H8O6 and its molecular weight is 296.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Opto-Electronic Materials : Dihydroxy-9,10-dihydroanthracene is identified as a potential intermediate in the synthesis of organic opto-electronic materials (Shi-jun Zheng, 2005).

Semiconductor Technology : 9,10-Dichlorooctafluoroanthracene serves as a building block for n-type organic semiconductors, essential for efficient electron transport in solid-state devices (J. Tannaci et al., 2007).

Organic Electroluminescence : 9,10-diaryl anthracenes are promising materials for OLEDs, particularly blue OLEDs, due to their high thermal stability, electrochemical reversibility, and wide band gap (S. R. Sarsah et al., 2013).

Chemical Synthesis : Various derivatives like 1,5-Dimethoxycarbonyl-9,10-dihydro-9,10-ethenoanthracene are synthesized for creating optically active C2-symmetrical derivatives (H. Tatemitsu et al., 1973).

Metal-Organic Complexes : Metal-organic complexes with 9,10-dioxo-9,10-dihydroanthracene-1,5-dicarboxylic acid have been synthesized and characterized (Jun-jie Wang et al., 2015).

Chiral Solvating Agents : Homochiral forms of certain derivatives show activity as chiral solvating agents in the presence of alcohols and acids (Adriana Port et al., 1996).

Chemiluminescence : Fluorescent materials containing derivatives like 9,10-bis(phenylethynyl)anthracene are used for chemiluminescence color control (P. Hanhela et al., 1981).

Antibacterial and Antifungal Activities : Amino acid derivatives of 9,10-anthraquinone exhibit antibacterial and antifungal properties against various organisms (Виктор И. Зварич et al., 2014).

Redox Flow Batteries : Anthraquinone derivatives like DPivOHAQ and DBAQ are used in redox flow batteries, offering high electron transfer capacities with minimal capacity fade rates (Min Wu et al., 2020).

Stereochemical Studies : The stereospecific oxidation of derivatives like 9,10-dihydroanthracene is a focus in studies investigating the stereochemistry of metabolites (S. Resnick et al., 1996).

pH-Responsive Behavior : The redox response of hydroxyanthracenediones has been examined using voltammetric techniques across a wide pH range (Khurshid Ahmad et al., 2015).

Propiedades

IUPAC Name |

9,10-dioxoanthracene-2,7-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O6/c17-13-9-3-1-7(15(19)20)5-11(9)14(18)12-6-8(16(21)22)2-4-10(12)13/h1-6H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKPQVUJZSWOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502101 | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42946-22-5 | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.